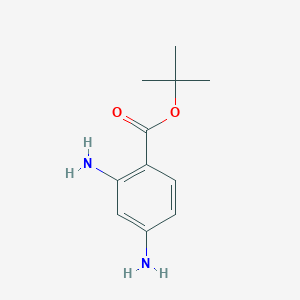
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it an important research tool in various fields of science.
Mecanismo De Acción
The mechanism of action of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole is not fully understood. However, it is known to interact with certain enzymes and receptors in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antifungal properties, as well as the ability to inhibit the growth of cancer cells. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole in lab experiments include its ability to selectively target certain enzymes and receptors in the body, as well as its potential as a research tool for the development of new drugs. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole. One potential direction is the further exploration of its antifungal properties, with the aim of developing new antifungal drugs. Additionally, this compound could be studied for its potential as a treatment for various neurological disorders, such as epilepsy and anxiety.
In conclusion, 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it an important research tool in various fields of science. While there are some limitations to its use in lab experiments, the potential applications of this compound make it an important area of study for future research.
Métodos De Síntesis
The synthesis of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole involves the reaction of 1-phenylpropylamine with ethyl acetoacetate in the presence of acetic acid and sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Aplicaciones Científicas De Investigación
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole has been used in various scientific research applications. It has been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-11(10-8-6-5-7-9-10)13-14-12(4-2)15-16-13/h5-9,11H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVKBYKOIRUDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)





![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)
